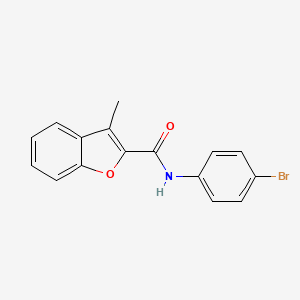

N-(4-bromophenyl)-3-methyl-1-benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-bromophenyl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a bromophenyl group attached to the nitrogen atom, a methyl group on the benzofuran ring, and a carboxamide functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-methyl-1-benzofuran-2-carboxamide typically involves the condensation of 3-methyl-1-benzofuran-2-carboxylic acid with 4-bromoaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom on the 4-bromophenyl group participates in nucleophilic aromatic substitution (NAS) and cross-coupling reactions .

Key Reactions and Conditions

The bromine atom’s position (para to the carboxamide group) enhances electrophilicity, facilitating substitution with nucleophiles like piperidine or methoxy groups . For example, coupling with sodium methoxide replaces bromine with a methoxy group, yielding N-(4-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide.

Oxidation and Reduction

The benzofuran core and carboxamide group undergo redox reactions.

Oxidation

-

Benzofuran ring oxidation : Strong oxidants like KMnO₄ or CrO₃ convert the methyl group at position 3 to a carboxylic acid.

-

Carboxamide oxidation : Rare under standard conditions but feasible with peroxides, yielding nitro derivatives.

Reduction

-

Carboxamide reduction : LiAlH₄ reduces the carboxamide to an amine, producing N-(4-bromophenyl)-3-methyl-1-benzofuran-2-methylamine.

-

Bromophenyl group reduction : Catalytic hydrogenation (H₂/Pd-C) removes bromine, forming N-phenyl-3-methyl-1-benzofuran-2-carboxamide.

Functionalization via C–H Activation

The benzofuran scaffold undergoes Pd-catalyzed C–H arylation at position 5 (ortho to the carboxamide group) .

| Conditions | Arylating Agent | Product | Yield | Citations |

|---|---|---|---|---|

| Pd(OAc)₂, 8-aminoquinoline, Ag₂CO₃ | Aryl iodides | C5-arylated benzofuran derivatives | 70–85% |

This method introduces diverse aryl groups (e.g., 4-cyanophenyl or 3-nitrophenyl) without requiring pre-functionalization .

Transamidation of the Carboxamide Group

The carboxamide group reacts with amines via transamidation , enabling diversification of the N-substituent .

| Conditions | Amine | Product | Yield | Citations |

|---|---|---|---|---|

| Boc₂O/DMAP followed by amine in toluene | Piperidine | N-(piperidinyl)-3-methyl-1-benzofuran-2-carboxamide | 82% |

This one-pot protocol replaces the 4-bromophenyl group with secondary or tertiary amines, enhancing structural diversity .

Stability and Hydrolysis

The compound is stable under neutral conditions but undergoes hydrolysis in acidic or basic environments:

-

Acidic hydrolysis (HCl/H₂O, reflux): Cleaves the carboxamide to 3-methyl-1-benzofuran-2-carboxylic acid and 4-bromoaniline.

-

Basic hydrolysis (NaOH/EtOH, 60°C): Yields the corresponding carboxylate salt.

Aplicaciones Científicas De Investigación

N-(4-bromophenyl)-3-methyl-1-benzofuran-2-carboxamide has found applications in several scientific research areas:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Mecanismo De Acción

The mechanism of action of N-(4-bromophenyl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes .

Comparación Con Compuestos Similares

Similar Compounds

N-(4-bromophenyl)furan-2-carboxamide: Similar structure but lacks the methyl group on the benzofuran ring.

N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring instead of a benzofuran ring.

N-(4-bromophenyl)sulfonylbenzoyl-L-valine: Contains a sulfonyl group and an amino acid residue.

Uniqueness

N-(4-bromophenyl)-3-methyl-1-benzofuran-2-carboxamide is unique due to the presence of the methyl group on the benzofuran ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Actividad Biológica

N-(4-bromophenyl)-3-methyl-1-benzofuran-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features a benzofuran core with a bromophenyl substituent and a carboxamide functional group. The presence of the methyl group on the benzofuran ring enhances its chemical reactivity and biological activity. The structural formula can be represented as follows:

This compound exhibits its biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : The compound can bind to specific enzymes or receptors, inhibiting their functions. For instance, it may interfere with cell signaling pathways relevant to cancer cell proliferation.

- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells by disrupting mitochondrial functions and increasing reactive oxygen species (ROS) levels .

- Antimicrobial Effects : Preliminary studies suggest that it may also possess antimicrobial properties by disrupting bacterial cell membranes.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

-

In Vitro Studies :

- A study reported that derivatives of benzofuran exhibited selective cytotoxicity against various cancer cell lines, including lung adenocarcinoma (A549) cells. The compound showed an IC50 value indicating significant inhibition of cancer cell growth .

- Another study explored the compound's effects on HCT116 cells, revealing its ability to inhibit both p53-null and p53-mutated cells, highlighting its potential for treating diverse cancer types .

- In Vivo Studies :

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

- Mechanism : It is believed to disrupt bacterial cell membranes, leading to cell death. This mechanism is similar to other known antimicrobial agents that target membrane integrity.

- Case Study : In vitro tests showed promising results against specific bacterial strains, although further studies are needed to establish clinical relevance.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 16.4 | Inhibition of AKT signaling pathway |

| HCT116 (Colon) | 12.5 | Apoptosis induction via mitochondrial dysfunction |

| K562 (Leukemia) | 10.2 | ROS generation leading to caspase activation |

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| E. coli | 32 μg/mL | Membrane disruption |

| S. aureus | 16 μg/mL | Membrane disruption |

Propiedades

IUPAC Name |

N-(4-bromophenyl)-3-methyl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO2/c1-10-13-4-2-3-5-14(13)20-15(10)16(19)18-12-8-6-11(17)7-9-12/h2-9H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJAJBBVSSVMRCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.